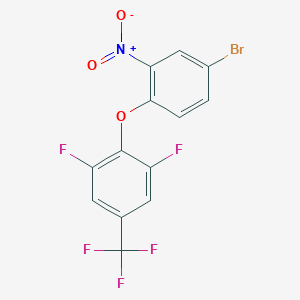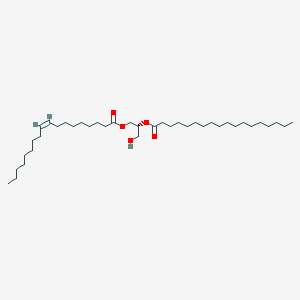
2-Stearo-1-olein
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It consists of two stearic acid chains (C18:0) esterified to a glycerol backbone and one oleic acid chain (C18:1) esterified to the remaining sn-2 position of glycerol. This compound is commonly found in various natural sources, including animal and plant fats. It has been the subject of extensive research due to its potential therapeutic and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Stearo-1-olein typically involves the esterification of glycerol with stearic acid and oleic acid. The reaction is usually catalyzed by an acid or base catalyst under controlled temperature and pressure conditions. The process involves the following steps:
Esterification: Glycerol reacts with stearic acid and oleic acid in the presence of a catalyst.
Purification: The resulting product is purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out using large-scale esterification reactors. The process involves:
Raw Material Preparation: Stearic acid and oleic acid are sourced from natural fats and oils.
Esterification Reaction: The acids are reacted with glycerol in a reactor under controlled conditions.
Purification and Quality Control: The product is purified and subjected to quality control tests to ensure its purity and consistency.
化学反应分析
Types of Reactions: 2-Stearo-1-olein can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert the oleic acid moiety to stearic acid.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed:
Oxidation Products: Peroxides, aldehydes, and ketones.
Reduction Products: Stearic acid and glycerol.
Hydrolysis Products: Free fatty acids (stearic acid and oleic acid) and glycerol.
科学研究应用
2-Stearo-1-olein has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound for studying lipid chemistry and reactions involving triglycerides.
Biology: The compound is used in studies related to lipid metabolism and the role of triglycerides in biological systems.
Medicine: Research has explored its potential therapeutic applications, including its use in drug delivery systems and as a component of lipid-based formulations.
Industry: this compound is used in the production of cosmetics, food products, and industrial lubricants due to its unique properties.
作用机制
The mechanism of action of 2-Stearo-1-olein involves its interaction with lipid metabolism pathways. The compound can be hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic processes. The molecular targets include enzymes involved in lipid metabolism, such as lipases and acyltransferases. The pathways involved include the breakdown and synthesis of triglycerides and other lipids.
相似化合物的比较
1,2-Dioleoyl-sn-glycerol: A triglyceride with two oleic acid chains and one glycerol backbone.
1,3-Dioleoyl-2-stearoyl-sn-glycerol: A triglyceride with two oleic acid chains and one stearic acid chain.
1,2-Distearoyl-sn-glycerol: A triglyceride with two stearic acid chains and one glycerol backbone.
Uniqueness: 2-Stearo-1-olein is unique due to its specific arrangement of fatty acid chains, which imparts distinct physical and chemical properties. This unique structure makes it valuable for specific applications in research and industry.
属性
分子式 |
C39H74O5 |
|---|---|
分子量 |
623.0 g/mol |
IUPAC 名称 |
[(2R)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate |
InChI |
InChI=1S/C39H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,37,40H,3-16,18,20-36H2,1-2H3/b19-17-/t37-/m1/s1 |
InChI 键 |
QFAYEXQEVKDUJW-PXYGFXEISA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](CO)COC(=O)CCCCCCC/C=C\CCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





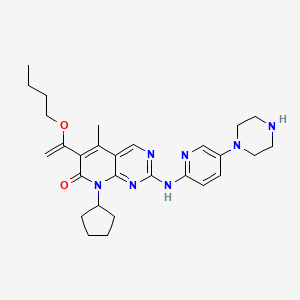
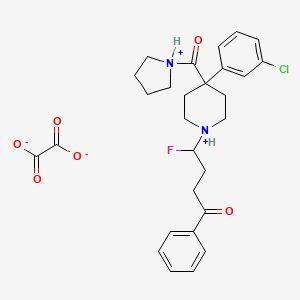
![1,2-difluoro-4-[(E)-prop-1-enyl]benzene](/img/structure/B13424655.png)
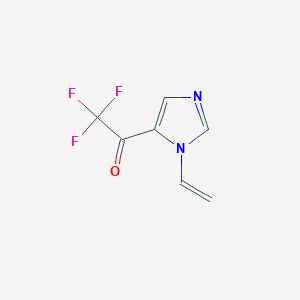

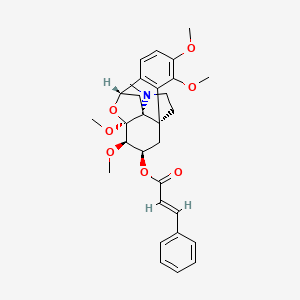
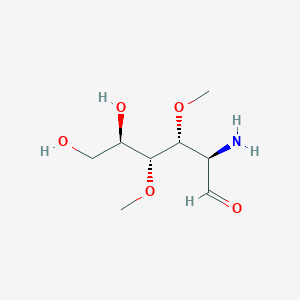
![3-[[4-[[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethyl](2-hydroxyethyl)amino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium](/img/structure/B13424691.png)
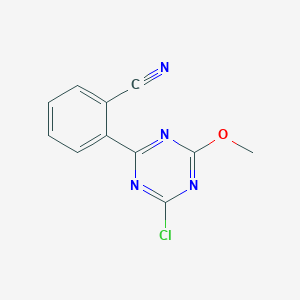
![(4R,8'S,9'R,10'S,11'S,13'S,14'S,16'R)-2-ethoxy-2-ethyl-9'-fluoro-11'-hydroxy-10',13',16'-trimethylspiro[1,3-dioxane-4,17'-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B13424701.png)
